![molecular formula C8H6BrNOS B12862635 2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
2-Bromo-4-(methylthio)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(methylthio)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromine atom at the second position and a methylthio group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methylthio)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-aminophenol and 4-bromobenzaldehyde.
Formation of Benzoxazole Core: The initial step involves the formation of the benzoxazole core through a cyclization reaction. This can be achieved by reacting 2-aminophenol with 4-bromobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Introduction of Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction. The benzoxazole intermediate is treated with methylthiol (methanethiol) in the presence of a base, such as sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-4-(methylthio)benzo[d]oxazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can convert the sulfoxide or sulfone back to the methylthio group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF) as solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, solvents like toluene or DMF.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 2-amino-4-(methylthio)benzo[d]oxazole or 2-thio-4-(methylthio)benzo[d]oxazole.
Oxidation Products: 2-Bromo-4-(methylsulfinyl)benzo[d]oxazole (sulfoxide) or 2-Bromo-4-(methylsulfonyl)benzo[d]oxazole (sulfone).
科学研究应用
Chemistry
In chemistry, 2-Bromo-4-(methylthio)benzo[d]oxazole is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique properties contribute to the development of materials with specific functionalities.
作用机制
The mechanism of action of 2-Bromo-4-(methylthio)benzo[d]oxazole and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes or receptors, modulating their activity. For example, they can inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.
相似化合物的比较
Similar Compounds
2-Bromo-4-(methylthio)benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
2-Bromo-4-(methylthio)benzimidazole: Similar structure but with an imidazole ring instead of the oxazole ring.
2-Bromo-4-(methylthio)benzoxazole: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
2-Bromo-4-(methylthio)benzo[d]oxazole is unique due to the presence of both the bromine atom and the methylthio group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
属性
分子式 |
C8H6BrNOS |
|---|---|
分子量 |
244.11 g/mol |
IUPAC 名称 |
2-bromo-4-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-12-6-4-2-3-5-7(6)10-8(9)11-5/h2-4H,1H3 |
InChI 键 |
RWJHTWZDSJLERI-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC2=C1N=C(O2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



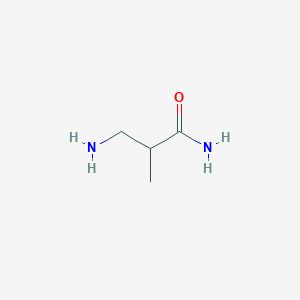


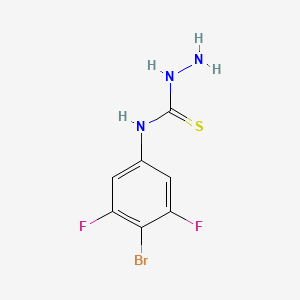
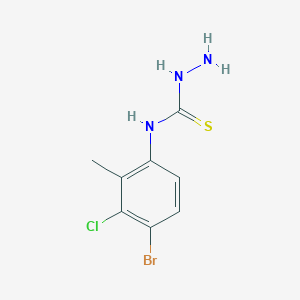
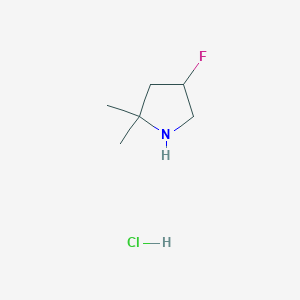
![5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)


![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
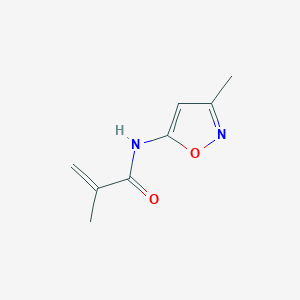
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)
